1-(Dibenzo[b,d]furan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibenzo[b,d]furan-2-yl)propan-1-one is an organic compound that features a dibenzofuran moiety attached to a propanone group. Dibenzofuran itself is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Vorbereitungsmethoden
The synthesis of 1-(Dibenzo[b,d]furan-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and a suitable propanone derivative.
Reaction Conditions: The reaction often involves Friedel-Crafts acylation, where dibenzofuran reacts with a propanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient production and high yields.
Analyse Chemischer Reaktionen
1-(Dibenzo[b,d]furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings of the dibenzofuran moiety.
Common Reagents and Conditions: Typical reagents include halogens for halogenation, metal hydrides for reduction, and strong acids or bases for various substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include halogenated derivatives, alcohols, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(Dibenzo[b,d]furan-2-yl)propan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Dibenzo[b,d]furan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Dibenzo[b,d]furan-2-yl)propan-1-one can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
67174-33-8 |
---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-dibenzofuran-2-ylpropan-1-one |
InChI |
InChI=1S/C15H12O2/c1-2-13(16)10-7-8-15-12(9-10)11-5-3-4-6-14(11)17-15/h3-9H,2H2,1H3 |
InChI-Schlüssel |
NHWLUPAVZDJYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.